Quaternary Center Architecture: Dual Functional Group Density at C2 vs. Mono-Substituted Boc-Prolinol
The target compound possesses a fully substituted C2 carbon bearing two distinct reactive appendages (CH₂OH and (CH₂)₃Cl), whereas the commercially predominant analog, N-Boc-prolinol (tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, CAS 170491-63-1), carries only a single hydroxymethyl substituent at C2, leaving the second valence occupied by a hydrogen atom [1]. This structural difference is quantified by heavy atom count (18 vs. 14 for Boc-prolinol) and by the number of functional handles available for sequential derivatization (2 vs. 1) [2]. The 2,2-disubstitution pattern is documented to enforce a restricted conformation in β-peptide foldamers, producing a trans amide bond preference that is absent in the mono-substituted analog [3].
| Evidence Dimension | Number of chemically addressable functional groups at the C2 position |
|---|---|
| Target Compound Data | 2 (primary hydroxyl + primary alkyl chloride) |
| Comparator Or Baseline | N-Boc-prolinol (CAS 170491-63-1): 1 (primary hydroxyl only) |
| Quantified Difference | 2-fold increase in orthogonal reactive sites; heavy atom count 18 vs 14 |
| Conditions | Structural comparison based on chemical composition (PubChem CID 129813066 vs. CID 2736394) |
Why This Matters
Procurement decisions for multi-step convergent synthesis should favor building blocks that reduce protection/deprotection sequences; the target compound delivers two orthogonally reactive groups at one center, cutting at least one synthetic step.
- [1] PubChem Compound Summary for CID 2736394, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. U.S. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 129813066, tert-Butyl 2-(3-chloropropyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. U.S. National Library of Medicine. View Source
- [3] Hinds, M. G.; et al. Secondary Structural Preferences of 2,2-Disubstituted Pyrrolidine-4-carboxylic Acid Oligomers: β-Peptide Foldamers that Cannot Form Internal Hydrogen Bonds. J. Am. Chem. Soc. 2003, 125, 13525–13530. View Source
